2-苯氧基烟酰胺

描述

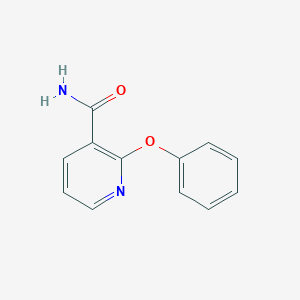

2-Phenoxynicotinamide is an organic compound with the molecular formula C12H10N2O2. It is a derivative of nicotinamide, where the hydrogen atom of the amide group is replaced by a phenoxy group. This compound is of significant interest in medicinal chemistry due to its diverse pharmacological activities .

科学研究应用

2-Phenoxynicotinamide and its derivatives have emerged as compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. Additionally, they are used in the study of biomolecule-ligand complexes, free energy calculations, and structure-based drug design .

作用机制

Target of Action

2-Phenoxynicotinamide is a potent agonist of the Takeda G-protein-coupled receptor 5 (TGR5) . TGR5, also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor responsive to bile acids and is ubiquitously expressed in animal and human tissues, including the liver, intestine, heart, spleen, skeletal muscle, brown adipose tissue, gallbladder, and brain . It plays an important role in the regulation of energy homeostasis and glucose metabolism .

Mode of Action

It is known that tgr5 activation promotes glucagon-like peptide-1 (glp-1) secretion in the intestine . GLP-1 acts as an important physiological regulator in glucose control via several mechanisms of action . Therefore, it can be inferred that 2-Phenoxynicotinamide, as a TGR5 agonist, might stimulate endogenous GLP-1 secretion, potentially offering a novel therapy for the treatment of type 2 diabetes mellitus .

Biochemical Pathways

2-Phenoxynicotinamide, as a derivative of nicotinamide, is likely involved in the NAD(P)(H) biosynthetic pathways . All components of vitamin B3, including nicotinamide, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH, collectively referred to as NAD(P)(H) .

Pharmacokinetics

Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (adme) are crucial for understanding a compound’s bioavailability

Result of Action

Given its role as a tgr5 agonist, it is likely to influence energy homeostasis and glucose metabolism

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxynicotinamide typically involves the reaction of 2-chloronicotinamide with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 2-Phenoxynicotinamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

化学反应分析

Types of Reactions

2-Phenoxynicotinamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of 2-Phenoxynicotinamide.

Reduction: Reduced amine derivatives.

Substitution: Various substituted phenoxynicotinamide derivatives.

相似化合物的比较

2-Phenoxynicotinamide can be compared with other TGR5 agonists such as 4-Phenoxythiazol-5-carboxamides and 4-Phenoxypyrimidine-5-carboxamides. These compounds share a similar mechanism of action but differ in their chemical structure and potency. For instance, 4-Phenoxythiazol-5-carboxamides have been found to be highly potent TGR5 agonists with EC50 values in the low nanomolar range . Similarly, 4-Phenoxypyrimidine-5-carboxamides exhibit significant antidiabetic activity and are orally efficacious .

List of Similar Compounds

- 4-Phenoxythiazol-5-carboxamides

- 4-Phenoxypyrimidine-5-carboxamides

生物活性

2-Phenoxynicotinamide is a compound of interest due to its potential therapeutic applications, particularly in the context of metabolic disorders and as an anti-inflammatory agent. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and implications for future research.

Chemical Structure and Properties

2-Phenoxynicotinamide belongs to a class of compounds known as phenoxynicotinamides, which are derivatives of nicotinamide. Its molecular structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 210.22 g/mol

The presence of the phenoxy group is significant as it contributes to the compound's biological activity.

Research indicates that 2-Phenoxynicotinamide may exert its effects through several mechanisms:

- Activation of TGR5 : Studies have shown that certain derivatives of phenoxynicotinamide activate the G-protein-coupled receptor TGR5 (also known as GPBAR1). This activation has been linked to increased secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose metabolism and insulin sensitivity. For instance, a derivative with an EC50 value of 0.72 nM on human TGR5 demonstrated significant glucoregulatory effects in animal models .

- Inhibition of Histone Deacetylases (HDACs) : Some derivatives have shown potential as HDAC inhibitors, which are important in regulating gene expression related to inflammation and cancer. In particular, the inhibition of HDAC6 has been associated with protective effects against acute kidney injury (AKI), highlighting the compound's role in modulating inflammatory pathways .

Antidiabetic Effects

The antidiabetic properties of 2-phenoxynicotinamide derivatives have been extensively studied. For example:

- Study Findings : In vivo studies demonstrated that certain derivatives significantly reduced blood glucose levels in db/db mice, with a notable reduction in the area under the glucose curve during oral glucose tolerance tests (OGTT) .

| Compound | EC50 (hTGR5) | EC50 (mTGR5) | Effect on Blood Glucose |

|---|---|---|---|

| 23g | 0.72 nM | 6.2 nM | Significant reduction |

Anti-inflammatory Activity

The anti-inflammatory potential is another significant aspect of 2-phenoxynicotinamide's biological activity:

- Mechanistic Insights : In models of rhabdomyolysis-induced AKI, treatment with derivatives led to decreased levels of pro-inflammatory cytokines such as IL-1β and IL-6, suggesting a protective effect against renal inflammation .

| Treatment Group | Serum Creatinine (mg/dL) | Serum Urea (mg/dL) | Histological Damage Score |

|---|---|---|---|

| Control | 0.5 | 20 | Minimal |

| Glycerol | 3.0 | 80 | Severe |

| Glycerol + F7 | 1.0 | 40 | Moderate |

Case Studies

- Diabetes Management : A study involving diabetic rats treated with a phenoxynicotinamide derivative showed a marked decrease in serum glucose levels over a three-week period, supporting its potential as an antidiabetic agent .

- Kidney Protection : In another case study, mice pretreated with an HDAC6 inhibitor derived from phenoxynicotinamide exhibited significantly improved renal function post-glycerol injection compared to untreated controls, indicating its therapeutic potential in renal pathologies .

Future Research Directions

Given the promising results associated with 2-phenoxynicotinamide and its derivatives, future research should focus on:

- Optimization of Derivatives : Further chemical modifications may enhance efficacy and reduce side effects.

- Clinical Trials : Conducting human clinical trials to evaluate safety and efficacy in diabetic patients and those with inflammatory conditions.

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.

属性

IUPAC Name |

2-phenoxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-11(15)10-7-4-8-14-12(10)16-9-5-2-1-3-6-9/h1-8H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBCRRFSFTVINJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371852 | |

| Record name | 2-phenoxynicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728414 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

111950-69-7 | |

| Record name | 2-phenoxynicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2-phenoxynicotinamides as bleaching herbicides?

A1: While the provided abstract doesn't delve into the specific mechanism of action for 2-phenoxynicotinamides, it classifies them as "bleaching herbicides" []. Bleaching herbicides typically work by disrupting the chlorophyll biosynthesis pathway in plants. This disruption leads to a loss of chlorophyll, causing the plant tissues to turn white (bleach) and ultimately die. Further research is needed to elucidate the precise molecular target and downstream effects of 2-phenoxynicotinamides within this pathway.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。